N,N-Bis(diphenylphosphino)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

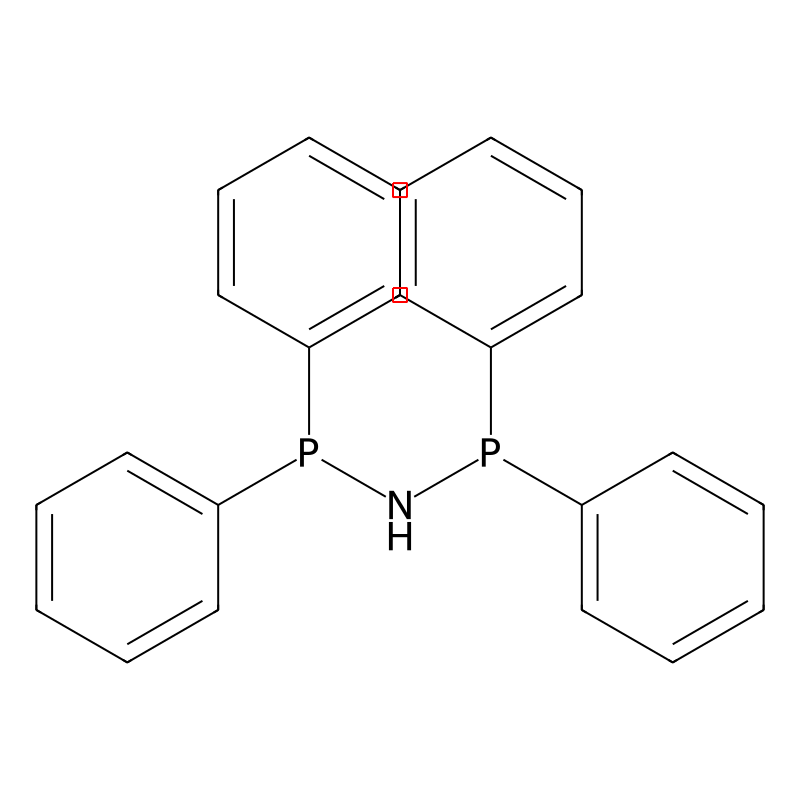

N,N-Bis(diphenylphosphino)amine, also known as bis(diphenylphosphino)amine (BDPA) or [(diphenylphosphanylamino)phenylphosphanyl]benzene, is a molecule consisting of a central nitrogen atom bonded to two diphenylphosphino groups (). It finds applications in various areas of scientific research, primarily due to its ability to act as a ligand in coordination chemistry.

Ligand in Catalysis

BDPA can act as a bidentate chelating ligand, meaning it can bind to a metal center through two donor atoms, the nitrogen and a phosphorus atom from each diphenylphosphino group. This property makes it valuable in homogeneous catalysis, where a catalyst remains in the same phase (usually liquid) as the reactants throughout the reaction. BDPA's ability to form stable complexes with various transition metals allows it to participate in various catalytic cycles, including:

- Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen gas.

- Hydrogenation: The addition of hydrogen to an unsaturated compound, such as an alkene or alkyne.

- Hydroboration: The addition of a boron-hydrogen bond to an alkene.

The specific catalytic activity of BDPA-metal complexes depends on the chosen metal and reaction conditions.

Medicinal Chemistry

BDPA has also been explored in medicinal chemistry for its potential role in developing new therapeutic agents. Studies have investigated its ability to:

- Deliver drugs: BDPA's ability to complex with metal ions has been explored for its potential to deliver metal-based drugs to specific targets in the body.

- Inhibit enzymes: BDPA derivatives have been shown to inhibit specific enzymes, which could be useful in developing new drugs for various diseases.

N,N-Bis(diphenylphosphino)amine is a bidentate ligand characterized by its unique structure, which includes two diphenylphosphino groups attached to a nitrogen atom. Its molecular formula is CHN P, and it is recognized for its ability to form stable complexes with various transition metals. This compound has garnered attention in coordination chemistry due to its chelating properties and the resulting structural diversity of the metal complexes formed.

While N,N-bis(diphenylphosphino)amine itself may not exhibit significant biological activity, its metal complexes have been studied for potential biological applications. Some metal complexes derived from this ligand have shown promise in catalysis and as agents in medicinal chemistry, particularly in targeting cancer cells. The biological activity largely depends on the metal center and its interactions with biological molecules.

The synthesis of N,N-bis(diphenylphosphino)amine can be achieved through several methods:

- Reaction of Diphenylphosphine with Amine: A common method involves reacting diphenylphosphine with ammonia or primary amines under controlled conditions.

- Phosphorylation of Amines: Another approach includes the phosphorylation of amines with phosphorus trichloride followed by hydrolysis to yield the desired bisphosphinoamine structure .

These methods allow for the production of high-purity N,N-bis(diphenylphosphino)amine suitable for further applications.

N,N-Bis(diphenylphosphino)amine is primarily used as a ligand in coordination chemistry. Its applications include:

- Catalysis: It serves as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.

- Material Science: The compound is utilized in the synthesis of advanced materials where metal-ligand interactions are crucial.

- Organometallic Chemistry: It plays a significant role in stabilizing organometallic complexes which are essential for various synthetic pathways .

Interaction studies involving N,N-bis(diphenylphosphino)amine focus on its coordination behavior with different transition metals. These studies typically utilize techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling to elucidate the bonding modes and geometries of the resulting complexes. The ligand's ability to form chelates enhances the stability of these complexes, making them valuable in both academic research and industrial applications .

N,N-Bis(diphenylphosphino)amine shares structural similarities with several other phosphine-based ligands. Here are some comparable compounds:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Diphenylphosphine | CHP | Monodentate ligand; simpler structure |

| Bis(diphenylphosphino)methane | CHP | Contains a central carbon atom; bidentate |

| Bis(diphenylphosphino)ethane | CHP; similar to bis(methane) | Different central atom; affects sterics and reactivity |

| N,N-Bis(diphenylphosphino)-1,2-ethanediamine | CHN P; contains amine groups | Enhanced bidentate nature due to additional amines |

The uniqueness of N,N-bis(diphenylphosphino)amine lies in its specific nitrogen-phosphorus coordination environment that allows for diverse reactivity patterns and stabilization of various metal centers compared to other phosphine ligands.

Crystallographic Analysis of N,N-Bis(diphenylphosphino)amine and Metal Complexes

X-ray crystallographic studies of N,N-bis(diphenylphosphino)amine (commonly abbreviated as bis(diphenylphosphino)amine) and its metal complexes have provided crucial insights into the structural properties and coordination behavior of this important ligand system [1] [2] [3]. The crystallographic data reveal distinctive structural features that distinguish bis(diphenylphosphino)amine complexes from their bis(diphenylphosphino)methane analogs.

Molybdenum Complexes

Dimolybdenum complexes containing bis(diphenylphosphino)amine as bridging ligands have been extensively characterized crystallographically. The complex Mo₂Cl₄(μ-bis(diphenylphosphino)amine)₂ crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 15.522(4) Å, b = 17.881(5) Å, c = 16.898(3) Å, and β = 91.15(2)° [1]. The molybdenum-molybdenum bond distance in this complex is 2.134(1) Å, indicating a strong metal-metal interaction despite significant torsion angles within the molecular framework.

The bromine analog, Mo₂Br₄(μ-bis(diphenylphosphino)amine)₂, adopts an orthorhombic crystal system with space group P2₁2₁2₁, exhibiting lattice parameters of a = 19.654(2) Å, b = 19.865(2) Å, and c = 14.792(1) Å [1]. The molybdenum-molybdenum distance in this complex is 2.137(2) Å, remarkably similar to the chloride analog, demonstrating the consistency of the metal-metal bonding interaction across different halide substituents.

Mixed acetato-halo complexes of the type Mo₂X₂(OAc)₂(μ-bis(diphenylphosphino)amine)₂ have also been structurally characterized [3]. The chloride derivative Mo₂Cl₂(OAc)₂(μ-bis(diphenylphosphino)amine)₂·2EtOH crystallizes in the orthorhombic space group Pbca with parameters a = 16.830(2) Å, b = 20.310(4) Å, c = 16.751(2) Å, exhibiting a molybdenum-molybdenum distance of 2.158(1) Å. The corresponding bromide and iodide analogs show molybdenum-molybdenum distances of 2.176(1) Å and 2.164(1) Å, respectively, indicating subtle but significant variations in metal-metal bonding strength as a function of halide identity.

Platinum Complexes

Platinum(II) complexes of bis(diphenylphosphino)amine demonstrate distinctive square-planar coordination geometries with the ligand acting as a chelating diphosphine [2] [4]. The molecular structures of [PtCl(PMe₂Ph)(bis(diphenylphosphino)amine)]Cl·1.5CHCl₃, [PtCl(PBuⁿ₃)(bis(diphenylphosphino)amine)]Cl, and [Pt(bis(diphenylphosphino)ethane)(bis(diphenylphosphino)amine)]Cl₂·CH₂Cl₂ have been determined by single-crystal X-ray diffraction studies [2].

These structures reveal that bis(diphenylphosphino)amine coordinates through both phosphorus atoms to form a four-membered PtP₂N ring system. The geometry of this chelate ring is distinctly different from that observed in deprotonated bis(diphenylphosphino)amine systems, where the nitrogen center participates in metal coordination. Importantly, all bis(diphenylphosphino)amine NH groups in these platinum complexes form hydrogen bonds with adjacent chloride ions in the solid state, contributing to the overall structural stability [2].

Comparative Structural Analysis

Structural comparisons between bis(diphenylphosphino)amine complexes and their bis(diphenylphosphino)methane analogs reveal important differences in coordination behavior and ring strain [5] [6]. Both ligand systems form four-membered chelate rings when coordinating to a single metal center, but bis(diphenylphosphino)amine complexes exhibit distinctive structural features due to the presence of the NH spacer unit.

The bite angles in bis(diphenylphosphino)amine complexes typically range from 68° to 72°, which is slightly smaller than those observed in bis(diphenylphosphino)methane complexes (72° to 78°) [7]. This difference reflects the shorter phosphorus-phosphorus distance in bis(diphenylphosphino)amine (approximately 2.9-3.1 Å) compared to bis(diphenylphosphino)methane (approximately 3.0-3.2 Å).

Crystallographic analysis also reveals that bis(diphenylphosphino)amine chelate complexes experience greater ring strain than their bis(diphenylphosphino)methane counterparts [6]. Theoretical calculations and structural data suggest that this increased strain should make bis(diphenylphosphino)amine complexes thermodynamically less favorable. However, the observed preference of platinum(II) for binding to bis(diphenylphosphino)amine over bis(diphenylphosphino)methane implies the formation of stronger metal-phosphorus bonds in the former system, compensating for the increased ring strain.

Structural Trends and Metal-Metal Bonding

The metal-metal bond distances in dimolybdenum bis(diphenylphosphino)amine complexes show systematic variations depending on the ancillary ligands present. Pure halide complexes Mo₂X₄(μ-bis(diphenylphosphino)amine)₂ exhibit Mo-Mo distances ranging from 2.134 Å to 2.137 Å, while mixed acetato-halo derivatives show slightly longer distances (2.158-2.176 Å) [1] [3]. These variations reflect the electronic influence of different ligand combinations on the metal-metal bonding interaction.

The torsion angles observed in these dimolybdenum complexes are significant, yet the metal-metal bond distances remain relatively short, indicating that the bis(diphenylphosphino)amine ligand framework can accommodate substantial distortions while maintaining strong metal-metal interactions [1]. This structural flexibility is an important feature that contributes to the utility of bis(diphenylphosphino)amine in supporting polynuclear metal complexes.

Nuclear Magnetic Resonance Spectroscopic Studies (³¹P, ¹H, ¹⁹⁵Pt)

Nuclear magnetic resonance spectroscopy has proven to be an invaluable tool for characterizing bis(diphenylphosphino)amine and its metal complexes, providing detailed information about molecular structure, dynamics, and electronic properties [8] [9] [4]. The multinuclear approach, encompassing ³¹P, ¹H, and ¹⁹⁵Pt NMR techniques, offers comprehensive spectroscopic characterization of these systems.

³¹P Nuclear Magnetic Resonance Spectroscopy

³¹P NMR spectroscopy is particularly informative for bis(diphenylphosphino)amine complexes due to the presence of two chemically equivalent phosphorus centers in many coordination environments [8] [10]. The ³¹P chemical shifts for bis(diphenylphosphino)amine complexes typically appear in the range of -25 to +50 ppm relative to 85% phosphoric acid as external standard [11] [12].

In ruthenium diphosphine complexes containing bis(diphenylphosphino)amine-derived ligands, characteristic ³¹P NMR patterns have been observed [8]. For example, ruthenium complexes of the type RuCl₂(bis(diphenylphosphino)propane)(diamine) exhibit singlet resonances in the ³¹P{¹H} NMR spectra, with chemical shifts around 41.2 ppm for specific diamine combinations. These singlet patterns confirm the chemical equivalence of the phosphorus centers in solution, consistent with the C₂ᵥ symmetry of the ruthenium coordination environment.

The ³¹P NMR chemical shifts in these systems are sensitive to the coordination environment and can shift by 1-5 ppm upon ligand exchange reactions [8]. This sensitivity makes ³¹P NMR an excellent technique for monitoring ligand substitution processes and confirming the formation of desired coordination complexes.

Platinum(II) complexes of bis(diphenylphosphino)amine show characteristic ³¹P NMR patterns that reflect the square-planar coordination geometry [4]. The ³¹P chemical shifts in these complexes appear at positions typical for platinum-coordinated phosphines, with the exact values depending on the trans-influence of other ligands in the coordination sphere.

Silver(I) complexes with N-functionalized bis(diphenylphosphino)amine-type ligands exhibit more complex ³¹P NMR spectra due to the formation of multiple coordination species in solution [13]. The ³¹P{¹H} NMR spectra of these systems show signals spanning a wide range from approximately 20 to 130 ppm, reflecting the diverse coordination modes and nuclearity of the silver complexes formed.

¹H Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides crucial information about the organic framework of bis(diphenylphosphino)amine complexes and the coordination behavior of the NH group [9] [4]. The NH proton represents a particularly important spectroscopic handle, as its chemical shift and coupling patterns are sensitive to hydrogen bonding interactions and coordination environment.

In free bis(diphenylphosphino)amine and many of its metal complexes, the NH proton appears as a characteristic signal that can be identified through its coupling pattern with the adjacent phosphorus centers [2]. In platinum(II) complexes, crystallographic studies have confirmed that the NH group participates in hydrogen bonding interactions with chloride counterions, and these interactions are reflected in the ¹H NMR spectra through characteristic chemical shift patterns [4].

The aromatic region of the ¹H NMR spectra (7.0-8.0 ppm) contains the signals from the phenyl substituents on phosphorus [9]. These aromatic signals typically appear as complex multiplets due to the magnetic equivalence of the phenyl groups and their coupling with phosphorus. The integration ratios of these aromatic signals relative to other protons in the molecule provide important structural confirmation.

For N-substituted derivatives of bis(diphenylphosphino)amine, the ¹H NMR spectra show additional signals corresponding to the N-substituent groups [9]. In bis[(2-diphenylphosphino)ethyl]methylamine derivatives, for example, the N-methyl group appears as a singlet around 2.68 ppm, while the ethylene spacer groups give rise to characteristic multipets in the 2.4-2.9 ppm region.

¹⁹⁵Pt Nuclear Magnetic Resonance Spectroscopy

¹⁹⁵Pt NMR spectroscopy has been employed to characterize platinum complexes of bis(diphenylphosphino)amine, providing information about the electronic environment around the platinum center [4] [14]. ¹⁹⁵Pt is a particularly sensitive NMR nucleus with a chemical shift range exceeding 13,000 ppm, making it highly responsive to changes in coordination environment.

The ¹⁹⁵Pt chemical shifts for bis(diphenylphosphino)amine complexes fall within the typical range for square-planar platinum(II) systems [15] [16]. The exact chemical shift values depend on the nature of the other ligands in the coordination sphere and the overall electronic environment around the platinum center.

¹⁹⁵Pt-³¹P coupling constants provide additional structural information about platinum-phosphorus bonding interactions [17] [14]. The one-bond coupling constants ¹J(¹⁹⁵Pt-³¹P) typically range from 1500 to 6000 Hz for platinum-phosphine interactions, with the exact values reflecting the strength of the platinum-phosphorus bonds and the trans-influence of other ligands.

The sensitivity of ¹⁹⁵Pt NMR to coordination changes makes it an excellent technique for monitoring ligand exchange reactions and confirming the formation of specific platinum complexes [18]. The appearance of new ¹⁹⁵Pt resonances or changes in existing chemical shifts can provide definitive evidence for structural transformations in solution.

Dynamic NMR Studies

Variable-temperature NMR studies have been employed to investigate the conformational flexibility of bis(diphenylphosphino)amine complexes [19]. These studies reveal that certain derivatives can exist in multiple conformational states in solution, with interconversion rates that are temperature-dependent.

The conformational analysis of specific bis(diphenylphosphino)amine derivatives has identified multiple possible conformers, with energy differences that can be probed through NMR line-shape analysis [19]. These conformational studies are important for understanding the structural preferences of the ligand and how these preferences influence coordination behavior and catalytic activity.

Comparative Analysis with Related Bis(phosphino)amine Ligands

The structural and spectroscopic properties of N,N-bis(diphenylphosphino)amine must be understood in the context of related bis(phosphino)amine ligand systems to appreciate its unique characteristics and applications [20] [21]. This comparative analysis encompasses structural parameters, electronic properties, and coordination behavior across the family of short-bite diphosphine ligands.

Structural Comparisons with Bis(diphenylphosphino)methane

The most direct structural comparison for bis(diphenylphosphino)amine is with bis(diphenylphosphino)methane, where the NH spacer is replaced by a CH₂ group [5] [22]. Both ligands form four-membered chelate rings when coordinating to metal centers, but significant differences exist in their structural parameters and coordination preferences.

Bis(diphenylphosphino)amine exhibits a typical phosphorus-phosphorus distance of 2.9-3.1 Å and bite angles of 68-72° when chelating to metal centers [7]. In comparison, bis(diphenylphosphino)methane shows slightly larger phosphorus-phosphorus distances (3.0-3.2 Å) and bite angles (72-78°) [7]. These differences reflect the shorter N-P bond lengths compared to C-P bond lengths and the different hybridization states of the central atoms.

The strain energy associated with four-membered chelate ring formation is higher for bis(diphenylphosphino)amine than for bis(diphenylphosphino)methane [6]. Computational studies and structural analysis suggest that bis(diphenylphosphino)amine chelate complexes should be thermodynamically less favorable due to this increased strain. However, experimental observations indicate that platinum(II) preferentially binds to bis(diphenylphosphino)amine over bis(diphenylphosphino)methane, suggesting that stronger metal-phosphorus bonding interactions compensate for the increased ring strain.

Electronic Property Variations

The electronic properties of bis(diphenylphosphino)amine differ subtly but significantly from related diphosphine ligands [20] [21]. The nitrogen spacer in bis(diphenylphosphino)amine provides electronic properties intermediate between carbon-based spacers and direct phosphorus-phosphorus connections.

The σ-donor ability of bis(diphenylphosphino)amine is comparable to that of bis(diphenylphosphino)methane, with both ligands functioning as strong electron donors to metal centers [20]. However, the π-acceptor properties differ due to the participation of nitrogen lone pair electrons in the ligand bonding framework. This electronic distinction influences the coordination behavior and stability of metal complexes formed with these ligands.

N-functionalization of bis(diphenylphosphino)amine provides opportunities for fine-tuning electronic properties that are not available with bis(diphenylphosphino)methane [20]. The introduction of electron-withdrawing or electron-donating substituents on the nitrogen center can systematically modify the electron density at the phosphorus donors, allowing for precise control over metal-ligand bonding interactions.

Comparison with PNP and PCP Pincer Systems

Bis(diphenylphosphino)amine serves as a precursor to both neutral PNP and anionic PCP pincer ligand systems through appropriate N-functionalization or deprotonation [21] [23]. This versatility distinguishes it from simpler diphosphine ligands and provides access to a broader range of coordination chemistry.

In PNP pincer complexes derived from bis(diphenylphosphino)amine, the nitrogen center participates directly in metal coordination, creating tridentate chelation with enhanced thermodynamic stability [21]. The bite angles in PNP systems are typically larger than in simple bis(diphenylphosphino)amine complexes due to the extended chelate framework, leading to reduced ring strain and enhanced stability.

PCP pincer complexes, formed through deprotonation of the NH group, exhibit distinctive electronic properties due to the anionic character of the nitrogen donor [21] [24]. The deprotonated nitrogen center is a strong σ-donor, leading to enhanced metal-ligand bonding and increased electron density at the metal center. This electronic enhancement often translates to improved catalytic activity in applications such as nitrogen fixation and C-C coupling reactions.

Ligand Backbone Modifications

Systematic modifications of the bis(diphenylphosphino)amine backbone have provided insights into structure-activity relationships within this ligand family [20]. Variations in the N-substituent allow for systematic tuning of steric and electronic properties while maintaining the fundamental coordination behavior of the diphosphine framework.

N-alkyl derivatives of bis(diphenylphosphino)amine show coordination behavior similar to the parent ligand but with modified steric profiles [9]. The introduction of bulky N-substituents can influence the selectivity of metal complex formation and provide enhanced stability through steric protection of the metal center.

N-aryl derivatives introduce additional electronic tuning opportunities through substituent effects on the aromatic ring [25] [26]. Electron-withdrawing substituents on the N-aryl group can reduce electron density at the nitrogen center, indirectly affecting the phosphorus donor properties. Conversely, electron-donating substituents enhance the electron density, potentially strengthening metal-phosphorus bonding interactions.

Oxidation State Effects

The coordination chemistry of bis(diphenylphosphino)amine is significantly affected by oxidation of one or both phosphorus centers [27] [28]. Mono-oxidized derivatives, where one phosphorus center is converted to a phosphine oxide, exhibit dramatically different coordination behavior due to the reduced donor ability of the oxidized phosphorus and the introduction of hard oxygen donor sites.

Bis(diphenylphosphino)amine monoxides can coordinate through both the remaining phosphine and the phosphine oxide oxygen, creating mixed hard-soft donor environments [27]. This coordination mode is not accessible with bis(diphenylphosphino)methane derivatives, highlighting the unique versatility of the nitrogen-containing ligand framework.

Complete oxidation of both phosphorus centers in bis(diphenylphosphino)amine leads to ligands that coordinate primarily through the oxygen atoms of the phosphine oxide groups [28]. These fully oxidized derivatives represent a distinct class of ligands with coordination behavior dominated by hard donor interactions rather than the soft phosphine donors of the parent ligand.

Catalytic Performance Comparisons

The catalytic applications of bis(diphenylphosphino)amine complexes often show distinct performance characteristics compared to related ligand systems [20] [29]. In ethylene oligomerization catalysis with chromium, N-functionalized bis(diphenylphosphino)amine ligands demonstrate unique selectivity patterns that distinguish them from both bis(diphenylphosphino)methane and longer-chain diphosphine alternatives.

The short bite angle of bis(diphenylphosphino)amine creates a sterically constrained environment around the metal center that can enhance selectivity in catalytic reactions [20]. This steric constraint, combined with the electronic properties imparted by the nitrogen spacer, creates catalytic environments that are not readily accessible with other diphosphine ligand architectures.